![molecular formula C13H9IN2 B187272 6-Iodo-2-phenylimidazo[1,2-a]pyridine CAS No. 61982-63-6](/img/structure/B187272.png)
6-Iodo-2-phenylimidazo[1,2-a]pyridine
Overview
Description
“6-Iodo-2-phenylimidazo[1,2-a]pyridine” is a chemical compound with the linear formula C13H9IN2 . It is a solid substance and is used in early discovery research as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, such as “6-Iodo-2-phenylimidazo[1,2-a]pyridine”, has been carried out using various methods. One of the most common methods involves the condensation of 2-aminopyridines with α-halogenoketones . This method has been continually modified and improved, with recent developments focusing on environmentally friendly, metal-free direct formation .
Molecular Structure Analysis
The molecular structure of “6-Iodo-2-phenylimidazo[1,2-a]pyridine” can be represented by the SMILES string IC(C=CC1=N2)=CN1C=C2C3=CC=CC=C3
. The InChI representation is 1S/C13H9IN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H
.
Physical And Chemical Properties Analysis
“6-Iodo-2-phenylimidazo[1,2-a]pyridine” is a solid substance . The average mass is 320.128 Da and the monoisotopic mass is 319.981018 Da .
Scientific Research Applications
Pharmacological Properties
Imidazo[1,2-a]pyridines, which include derivatives like 6-Iodo-2-phenylimidazo[1,2-a]pyridine, have been shown to possess a broad range of pharmacological properties. These include anti-inflammatory, antiprotozoal, antiviral (including anti-HIV and treatment of hepatitis C), antiulcer, antibacterial, antifungal, and antiherpes activities .
Organic Electronics
Derivatives of 2-phenylimidazo[1,2-a]pyridine have been studied as blue-emitting materials for organic electronics. Their solid-state behavior is influenced by intermolecular π–π stacking which can lead to the creation of J-type aggregates .
Catalysis
Complexes formed between copper salts and imidazo[1,2-a]pyridine derivatives exhibit catalytic activity. For instance, a complex formed with 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde showed high catalytic activity in oxidation reactions .
Synthetic Chemistry
Imidazo[1,2-a]pyridines can be synthesized under solvent-free conditions using thermal or microwave heating. This method provides an environmentally friendly approach to producing these compounds .
Safety and Hazards
Mechanism of Action
Target of Action
6-Iodo-2-phenylimidazo[1,2-a]pyridine is a compound that has been studied as a blue-emitting material . The primary targets of this compound are the chromophores to which it is linked . These chromophores play a crucial role in determining the optical and electrochemical properties of the compound .
Mode of Action
The compound interacts with its targets through intramolecular charge transfer from the donor to the imidazopyridine acceptor in the excited state . This interaction results in a shift in absorption and emission, with C2 substituted dyes exhibiting red-shifted absorption and emission compared to their positional analogues containing donors in the C6-position of imidazopyridine .
Biochemical Pathways
The compound’s ability to affect the optical properties of chromophores suggests it may influence pathways related to light absorption and emission .
Pharmacokinetics
A related compound, 18f-labeled 6-iodo-2-(4’-n,n-dimethylamino)phenylimidazo[1,2-a]pyridine, has been studied for its potential as a radioligand for beta-amyloid in alzheimer’s disease . This compound showed high uptake in the brain after intravenous injection, suggesting good bioavailability .
Result of Action
The primary result of the action of 6-Iodo-2-phenylimidazo[1,2-a]pyridine is the emission of blue light . This makes it a promising candidate for use in optoelectronic applications, particularly in full-colour flat panel displays .
Action Environment
The action of 6-Iodo-2-phenylimidazo[1,2-a]pyridine is influenced by environmental factors. For instance, the compound exhibits positive solvatochromism, suggesting that its optical properties can be influenced by the polarity of the solvent .
properties
IUPAC Name |
6-iodo-2-phenylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBHTNVCHGXHAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358604 | |
Record name | 6-iodo-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-2-phenylimidazo[1,2-a]pyridine | |
CAS RN |
61982-63-6 | |
Record name | 6-iodo-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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